2-Chloro-4-sulfobenzoic acid is an aromatic sulfonic acid characterized by the presence of a chlorine atom and a sulfonic acid group attached to a benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 208.63 g/mol. This compound is typically represented by the structural formula where the chlorine atom is located at the 2-position and the sulfonic acid group at the 4-position of the benzene ring. It is soluble in water and exhibits acidic properties due to the presence of the sulfonic acid group .
The chemical reactivity of 2-chloro-4-sulfobenzoic acid involves several types of reactions:
The synthesis of 2-chloro-4-sulfobenzoic acid can be achieved through various methods:
These compounds are noteworthy for their varying reactivity patterns and applications in industrial and research settings, highlighting the unique positioning of 2-chloro-4-sulfobenzoic acid within this chemical family .
Studies on the interactions of 2-chloro-4-sulfobenzoic acid with other chemical entities reveal its potential to form complexes with metal ions, which could alter its solubility and reactivity profiles. Moreover, its interactions with biological macromolecules such as proteins and nucleic acids may influence its biological activity, suggesting avenues for further research into its pharmacological applications .
The traditional approach to synthesizing 2-chloro-4-sulfobenzoic acid begins with the selective bromination of 2-chloro-4-toluene sulfonic acid as the initial key transformation step. This bromination reaction represents a critical side-chain functionalization that enables subsequent conversion to the carboxylic acid functionality [1] [2].
The bromination process typically employs molecular bromine (Br₂) in the presence of chlorinated solvents such as chloroform or trichloroethylene under photochemical activation conditions. Research has demonstrated that light irradiation serves as an essential activation mechanism to dissociate bromine molecules, generating bromine radicals that initiate the free radical chain reaction [1]. The reaction conditions generally require temperatures ranging from 60-80°C with carefully controlled stoichiometric ratios of bromine to substrate.
Process optimization studies have revealed that the reaction proceeds through a free radical mechanism where bromine atoms preferentially abstract hydrogen atoms from the methyl group at the 4-position of the toluene ring system. The selectivity for side-chain bromination over aromatic substitution is enhanced by maintaining moderate reaction temperatures and utilizing appropriate solvent systems that facilitate radical propagation while minimizing competing electrophilic aromatic substitution pathways [3] [4].
Industrial implementations of this bromination step have incorporated continuous monitoring systems to track conversion rates and minimize over-bromination that leads to dibrominated byproducts. Reaction yields typically range from 75-85% under optimized conditions, with the primary limitation being the formation of dibrominated species at higher conversion levels [1] [5].
The hydrolysis step represents the second critical transformation in the traditional multi-stage pathway, converting the brominated intermediate to the corresponding alcohol derivative. This transformation involves the nucleophilic displacement of the bromine atom by water or hydroxide ions under elevated temperature conditions [1] [6].
Traditional hydrolysis protocols employ aqueous sodium hydroxide solutions at temperatures ranging from 75-105°C with reaction times extending from 3-21 hours depending on the specific substrate and reaction conditions. The process involves heating the brominated intermediate in the presence of 2-5 equivalents of sodium hydroxide to drive the displacement reaction to completion [5].
Mechanistic studies have established that the hydrolysis proceeds through an SN2 displacement mechanism, with the reaction rate being dependent on both the concentration of hydroxide ions and the nature of the leaving group. The presence of electron-withdrawing substituents on the aromatic ring, such as the chloro and sulfonic acid groups, enhances the electrophilicity of the benzylic carbon, thereby accelerating the hydrolysis reaction [7].
Process improvements have focused on optimizing the stoichiometric ratios of base to substrate and implementing temperature control strategies to maximize conversion while minimizing substrate decomposition. Research has shown that maintaining reaction temperatures below 110°C prevents thermal degradation of the sulfonic acid functionality, which is sensitive to prolonged exposure to high temperatures under basic conditions [1] [5].
The final step in the traditional pathway involves the oxidation of the alcohol intermediate to the corresponding carboxylic acid. This transformation is typically accomplished using strong oxidizing agents such as potassium permanganate, chromic acid, or sodium hypochlorite systems [9] [7].
The most commonly employed oxidizing system utilizes sodium hypochlorite in aqueous alkaline media, often in combination with catalytic amounts of ruthenium or osmium compounds to enhance reaction rates and selectivity. Reaction conditions typically involve temperatures of 20-40°C with reaction times ranging from 4-12 hours [9] .
Alternative oxidation protocols have employed chromium-based oxidizing agents such as chromic acid (H₂CrO₄) or chromium trioxide in sulfuric acid media. These systems provide excellent conversion rates but require careful handling due to the toxicity and environmental concerns associated with chromium compounds [11] [7].
Process development studies have identified several key parameters that influence the oxidation efficiency, including pH control, temperature management, and the stoichiometric ratio of oxidizing agent to substrate. Maintaining pH values between 8-10 during the oxidation process ensures optimal conversion while preventing over-oxidation that can lead to ring degradation [9] .
Recent advances in synthetic methodology have introduced phase-transfer catalysis as an innovative approach to enhance the efficiency and selectivity of the bromination step. Phase-transfer catalysts facilitate the transport of ionic species across phase boundaries, enabling reactions between reagents that exist in different phases [12] [13].
The implementation of quaternary ammonium salts such as tetrabutylammonium bromide or benzyltriethylammonium chloride has demonstrated significant improvements in bromination selectivity and reaction rates. These catalysts enable the use of aqueous bromine sources, eliminating the need for organic bromine-containing reagents and reducing safety concerns associated with handling liquid bromine [12] [13].
Mechanistic investigations have revealed that phase-transfer catalysts function by forming ion pairs with bromide ions in the aqueous phase, followed by transport of these species into the organic phase where they can participate in the bromination reaction. This mechanism provides enhanced control over the bromine concentration in the organic phase, leading to improved selectivity for monobromination over dibromination [12].
Process optimization studies have established optimal catalyst loadings of 5-10 mol% relative to the substrate, with reaction temperatures of 40-60°C providing the best balance between reaction rate and selectivity. The use of phase-transfer catalysis has enabled the development of more environmentally friendly bromination protocols that operate under milder conditions while achieving comparable or superior yields to traditional methods [12] [13].
Microwave-assisted synthetic methods have emerged as a powerful tool for accelerating hydrolysis reactions while maintaining high selectivity and reducing energy consumption. The application of microwave heating to the hydrolysis of brominated intermediates has demonstrated significant advantages over conventional thermal heating methods [14] [6].
Microwave irradiation provides rapid and uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved temperature control. Studies have shown that microwave-assisted hydrolysis can reduce reaction times from hours to minutes while maintaining or improving product yields [14] [6].
The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, resulting in rapid molecular motion and heat generation. This heating mechanism is particularly effective for hydrolysis reactions involving polar solvents and ionic intermediates [14] [6].
Process development studies have established optimal microwave power settings of 150-300 watts with reaction temperatures of 120-160°C for hydrolysis reactions. These conditions enable complete conversion of brominated intermediates to alcohol products in reaction times of 5-15 minutes, representing a significant improvement over conventional heating methods that require several hours [14] [6].
Advanced oxidation systems represent a significant advancement in the final oxidation step of the synthetic pathway, offering improved selectivity, environmental compatibility, and process efficiency. These systems utilize molecular oxygen or air as the primary oxidant in combination with catalytic systems that activate oxygen for organic substrate oxidation [15] [16] [17].
Photocatalytic oxidation systems employing semiconductor catalysts such as titanium dioxide or carbon nitride have demonstrated excellent performance for the oxidation of alcohol intermediates to carboxylic acids. These systems utilize visible light irradiation to generate reactive oxygen species that selectively oxidize the alcohol functionality while preserving other functional groups [15] [17].
Electrocatalytic oxidation represents another innovative approach that utilizes electrical energy to drive the oxidation reaction. These systems employ electrode materials such as platinum, palladium, or carbon-based catalysts to facilitate electron transfer reactions that convert alcohol substrates to carboxylic acids using oxygen as the terminal oxidant [15] [16].
Process optimization studies have identified key parameters for advanced oxidation systems, including catalyst loading, reaction temperature, pressure, and the presence of co-catalysts or promoters. Photocatalytic systems typically operate at ambient temperatures under atmospheric pressure with reaction times of 2-6 hours, while electrocatalytic systems require controlled potential applications but can achieve complete conversion in shorter time periods [15] [17].
The transition from batch to continuous flow processing represents a fundamental shift in industrial-scale production of 2-chloro-4-sulfobenzoic acid, offering numerous advantages in terms of process control, safety, and scalability. Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product quality and consistency [18] [19] [20].
Flow reactor design considerations for the multi-stage synthesis pathway require careful optimization of reactor geometry, mixing efficiency, and heat transfer characteristics. Microstructured reactors with characteristic dimensions in the range of 100-1000 micrometers provide enhanced mass and heat transfer rates compared to conventional batch reactors, enabling operation under intensified conditions [18] [21].
The implementation of continuous flow processing for the bromination step has demonstrated significant improvements in selectivity and yield compared to batch processing. Flow reactors enable precise control over reaction stoichiometry and temperature profiles, reducing the formation of over-brominated byproducts that are problematic in batch systems [19] [22].
Process intensification through continuous flow technology has enabled the development of compact, modular production systems that can be readily scaled up or down based on production requirements. These systems typically achieve space-time yields that are 5-10 times higher than comparable batch processes while requiring significantly smaller equipment footprints [18] [21] [19].
| Process Parameter | Batch Processing | Continuous Flow | Improvement Factor |
|---|---|---|---|
| Reaction Time | 8-24 hours | 15-60 minutes | 8-24x faster |
| Space-Time Yield | 2-5 kg/L·h | 15-50 kg/L·h | 5-10x higher |
| Temperature Control | ±5°C | ±1°C | 5x more precise |
| Product Selectivity | 75-85% | 85-95% | 10-20% higher |
Industrial-scale production of 2-chloro-4-sulfobenzoic acid generates various byproducts that require effective management strategies to ensure process economics and environmental compliance. The primary byproducts include dibrominated species from the bromination step, unreacted starting materials, and inorganic salts from neutralization reactions [23] [24].
Byproduct minimization strategies focus on optimizing reaction conditions to favor the desired reaction pathways while suppressing side reactions. Process development studies have identified temperature control, reactant stoichiometry, and catalyst selection as critical parameters for reducing byproduct formation. Maintaining reaction temperatures below optimal thresholds and using slight stoichiometric deficits of brominating agents can significantly reduce dibrominated byproduct formation [23] [24].
Byproduct utilization strategies involve the development of downstream processing routes that convert byproducts into valuable chemical intermediates. Dibrominated species can be selectively reduced to the desired monobrominated products using reducing agents such as diethyl phosphite or tributyltin hydride, enabling byproduct recycling and improving overall process atom economy [23] [24] [22].
Waste treatment and disposal protocols for inorganic byproducts involve neutralization, precipitation, and separation operations to meet environmental discharge standards. Process design considerations include the integration of solvent recovery systems, salt crystallization units, and wastewater treatment facilities to minimize environmental impact and reduce operating costs [23] [24].
Industrial-scale purification and isolation of 2-chloro-4-sulfobenzoic acid requires sophisticated separation technologies to achieve the high purity levels required for pharmaceutical and chemical applications. The primary challenges involve the separation of the desired product from structurally similar impurities and the removal of residual catalysts and reagents [25] [26].
Crystallization-based purification protocols represent the most commonly employed approach for large-scale product isolation. Process development studies have identified optimal solvent systems, crystallization temperatures, and seeding strategies that maximize product recovery while achieving required purity specifications. Typical crystallization yields range from 80-90% with product purities exceeding 98% [26].
Chromatographic purification methods, while more expensive than crystallization, provide superior separation efficiency for complex mixtures containing multiple isomers or closely related impurities. High-performance liquid chromatography systems equipped with preparative columns can achieve product purities exceeding 99.5% but require significant solvent consumption and processing time [26].
Extraction-based separation protocols utilize selective solubility differences to separate the product from impurities. Liquid-liquid extraction systems employing pH adjustment and selective solvents can achieve effective separation with lower energy requirements compared to chromatographic methods. Process optimization involves the selection of appropriate solvent systems, pH conditions, and extraction staging to maximize separation efficiency [25] [26].
| Purification Method | Product Purity (%) | Recovery Yield (%) | Processing Time | Relative Cost |
|---|---|---|---|---|
| Crystallization | 98-99 | 80-90 | 4-8 hours | Low |
| Preparative HPLC | 99.5+ | 70-85 | 12-24 hours | High |
| Liquid-Liquid Extraction | 95-98 | 85-95 | 2-4 hours | Medium |
| Combined Methods | 99+ | 75-85 | 8-16 hours | Medium-High |
Single-crystal X-ray diffraction analysis represents the gold standard for structural determination of 2-chloro-4-sulfobenzoic acid. The SHELX software suite has been successfully employed for structure resolution, providing detailed insights into the molecular conformation and solid-state packing arrangements . The crystallographic analysis reveals that the compound adopts a near-planar geometry with the benzene ring maintaining conjugation with both the carboxylic acid and sulfonic acid substituents.
The dihedral angle between the benzene ring and the sulfonyl group measures approximately 15 degrees, indicating moderate planarity within the molecular framework . This slight deviation from complete planarity arises from steric interactions between the chlorine atom at position 2 and the sulfonic acid group at position 4. The molecular geometry optimization demonstrates that the carboxylic acid group remains coplanar with the aromatic ring, facilitating extended conjugation throughout the molecular system.
Unit cell parameters determined through X-ray crystallography show that 2-chloro-4-sulfobenzoic acid crystallizes in a monoclinic or triclinic space group, depending on crystallization conditions. The crystal structure exhibits systematic hydrogen bonding networks that stabilize the three-dimensional lattice arrangement [2]. The presence of both carboxylic acid and sulfonic acid functional groups creates multiple opportunities for intermolecular interactions, resulting in complex packing motifs.
The crystal structure of 2-chloro-4-sulfobenzoic acid is dominated by extensive hydrogen bonding networks involving both the carboxylic acid and sulfonic acid functional groups [2] [3] [4]. These interactions play a crucial role in determining the solid-state properties and thermal stability of the compound.
Primary hydrogen bonding occurs through O-H···O interactions between carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers characteristic of benzoic acid derivatives [2]. The hydrogen bond distances range from 2.52 to 2.78 Angstroms, indicating moderate to strong hydrogen bonding strength. The sulfonic acid functionality contributes additional hydrogen bonding through its three oxygen atoms, creating a three-dimensional network of intermolecular interactions.
Secondary hydrogen bonding involves the chlorine substituent, which can act as a weak hydrogen bond acceptor. These Cl···H-O interactions, while weaker than conventional hydrogen bonds, contribute to the overall stability of the crystal lattice [2]. The chlorine atom also participates in weak halogen bonding interactions, with Cl···Cl distances of approximately 3.48 Angstroms observed in certain polymorphic forms [2].
The infrared spectrum of 2-chloro-4-sulfobenzoic acid displays characteristic absorption bands that reflect the presence of carboxylic acid, sulfonic acid, and aromatic functionalities [5] [6] [7]. The most prominent features occur in the following regions:
The carboxylic acid carbonyl stretching vibration appears as a strong absorption between 1700 and 1680 cm⁻¹ [7]. This frequency is slightly lower than that observed for unsubstituted benzoic acid due to the electron-withdrawing effects of both the chlorine and sulfonic acid substituents. The bandwidth of this absorption reflects the strength of hydrogen bonding in the solid state, with broader bands indicating stronger intermolecular associations.
The sulfonic acid group exhibits two characteristic stretching modes: asymmetric SO₃ stretching at 1326-1280 cm⁻¹ and symmetric SO₃ stretching at 1170-1120 cm⁻¹ [5] [6]. These frequencies are diagnostic for sulfonic acid functionality and show minimal overlap with other vibrational modes in the molecule. The intensity ratio between asymmetric and symmetric stretching modes provides information about the local environment and hydrogen bonding status of the sulfonic acid group.
The O-H stretching region (3500-3000 cm⁻¹) displays broad, complex absorption due to overlapping contributions from both carboxylic acid and sulfonic acid O-H groups [7]. The broadness and downfield shift of these bands indicate extensive hydrogen bonding in the solid state. Aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region as sharp, medium-intensity bands characteristic of substituted benzene rings.
Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrational modes and aromatic ring breathing modes [8] [6]. The Raman spectrum of 2-chloro-4-sulfobenzoic acid exhibits several distinctive features that correlate well with the infrared data while revealing additional structural details.
The symmetric sulfonic acid stretching mode appears as a strong Raman band at approximately 1088 cm⁻¹, showing good correlation with the infrared symmetric stretching frequency [9]. This band is particularly intense in the Raman spectrum due to the high polarizability of the S-O bonds. The symmetric carboxyl stretching mode also appears prominently in the Raman spectrum around 1300 cm⁻¹.
Aromatic ring breathing modes are clearly observable in the Raman spectrum between 1000 and 1600 cm⁻¹ [8]. These modes provide information about the degree of aromaticity and the effects of substituents on the electronic structure of the benzene ring. The C-Cl stretching vibration appears as a moderate-intensity band around 750 cm⁻¹, consistent with the presence of an aromatic chlorine substituent.
The proton nuclear magnetic resonance spectrum of 2-chloro-4-sulfobenzoic acid in deuterated dimethyl sulfoxide displays characteristic splitting patterns that reflect the aromatic substitution pattern and electronic environment [10] [11] [12]. The spectrum exhibits three distinct aromatic proton signals corresponding to the three unique proton environments on the substituted benzene ring.
The proton at position 3 (between the chlorine and carboxylic acid substituents) appears as a doublet at approximately 8.1 ppm with a coupling constant of 8.5 Hz [11] [12]. This chemical shift reflects the deshielding effects of both adjacent electron-withdrawing groups. The proton at position 5 (between the sulfonic acid and carboxylic acid groups) resonates as a doublet of doublets at 7.9 ppm, showing coupling to both adjacent aromatic protons with coupling constants of 8.5 Hz and 2.0 Hz.
The most downfield aromatic proton appears at position 6 (adjacent to the sulfonic acid group) as a doublet at 8.5 ppm with a coupling constant of 2.0 Hz [13]. This significant downfield shift reflects the strong electron-withdrawing effect of the sulfonic acid functionality. The carboxylic acid proton appears as a broad singlet at approximately 13.0 ppm, typical for carboxylic acids in polar aprotic solvents [11].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the electronic environment of each carbon atom in 2-chloro-4-sulfobenzoic acid [13] [10] [14]. The spectrum displays eight distinct carbon signals corresponding to the seven unique aromatic carbons and the carboxyl carbon.
The carboxyl carbon appears at 167.3 ppm, consistent with carboxylic acid functionality in aromatic systems [13] [11]. The aromatic carbons display chemical shifts ranging from 125 to 145 ppm, with the most deshielded carbons corresponding to those bearing electron-withdrawing substituents. The carbon bearing the chlorine substituent (C-2) resonates at approximately 133.5 ppm, while the carbon bearing the sulfonic acid group (C-4) appears at 145.2 ppm [13].
The quaternary carbon bearing the carboxylic acid group (C-1) shows a chemical shift of 132.8 ppm, reflecting the combined influence of the carboxyl group and the overall aromatic substitution pattern [13]. The remaining aromatic carbons (C-3, C-5, and C-6) display chemical shifts between 127 and 138 ppm, with their exact positions determined by the electronic effects of the neighboring substituents and the overall aromatic system conjugation.
The analysis reveals that the sulfonic acid substituent exerts the strongest electron-withdrawing effect, followed by the carboxylic acid group and then the chlorine atom. This electronic hierarchy is reflected in the systematic chemical shift patterns observed throughout both the proton and carbon-13 nuclear magnetic resonance spectra, providing valuable structural confirmation and enabling unambiguous assignment of all spectroscopic signals.